molecular formula C14H16ClN5O3 B2624737 (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone CAS No. 2034363-96-5

(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone

Cat. No.: B2624737
CAS No.: 2034363-96-5
M. Wt: 337.76
InChI Key: LYOSQPBLPDHZJR-UHFFFAOYSA-N
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Description

The compound (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is a complex organic molecule featuring a pyrrolidine ring, a pyrazole ring, and a chloropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones under acidic or basic conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring is often formed via the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Chloropyrimidine Synthesis: The chloropyrimidine moiety can be synthesized by chlorination of pyrimidine derivatives using reagents like phosphorus oxychloride (POCl₃).

    Coupling Reactions: The final compound is obtained by coupling the chloropyrimidine with the pyrrolidine and pyrazole intermediates. This step often involves nucleophilic substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the pyrazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group, potentially converting it to an alcohol.

    Substitution: The chloropyrimidine moiety is prone to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or amines can be formed.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its multiple functional groups.

    Material Science:

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly for targeting enzymes or receptors involved in disease pathways.

    Biological Probes: It can be used in the development of probes for studying biological processes at the molecular level.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with biological targets in plants and pests.

    Pharmaceuticals: As an intermediate in the synthesis of more complex pharmaceutical compounds.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyrazole rings can interact with active sites of enzymes, potentially inhibiting their activity. The chloropyrimidine moiety can enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • (3-((5-bromopyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone
  • (3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone

Uniqueness

The presence of the chlorine atom in (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone can significantly influence its reactivity and binding properties compared to its bromine or fluorine analogs. Chlorine’s size and electronegativity can affect the compound’s overall pharmacokinetics and pharmacodynamics, making it unique in its class.

This compound , covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5O3/c1-19-8-11(12(18-19)22-2)13(21)20-4-3-10(7-20)23-14-16-5-9(15)6-17-14/h5-6,8,10H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOSQPBLPDHZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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